molecular formula C25H32Cl2N4O B054887 B 193 CAS No. 124824-14-2

B 193

Cat. No.: B054887
CAS No.: 124824-14-2
M. Wt: 475.5 g/mol
InChI Key: BSXVJHKCRCHNJD-UHFFFAOYSA-N
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Description

B 193 is a potent and cell-permeable compound recognized in biochemical research for its ability to induce apoptosis, or programmed cell death. Its primary research value lies in its utility as a chemical tool to investigate the intricate signaling pathways that govern cell survival and death, particularly in the context of oncology. Researchers utilize this compound to model and study the apoptotic process in various cancer cell lines, providing critical insights into mechanisms of carcinogenesis and potential therapeutic vulnerabilities. The compound is believed to trigger apoptosis through the intrinsic mitochondrial pathway, characterized by events such as the disruption of the mitochondrial membrane potential, activation of caspase cascades, and externalization of phosphatidylserine. This makes it a valuable agent for probing the Bcl-2 family protein interactions, caspase activation kinetics, and downstream apoptotic events. By enabling the controlled induction of cell death, this compound serves as a fundamental reagent for high-throughput screening of anti-cancer drug candidates, studies of drug resistance mechanisms, and fundamental cell biology research aimed at understanding the balance between cell proliferation and death.

Properties

CAS No.

124824-14-2

Molecular Formula

C25H32Cl2N4O

Molecular Weight

475.5 g/mol

IUPAC Name

9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydropyrido[3,4-b]indol-1-one;dihydrochloride

InChI

InChI=1S/C25H30N4O.2ClH/c1-26-23-11-6-5-10-21(23)22-12-15-29(25(30)24(22)26)14-7-13-27-16-18-28(19-17-27)20-8-3-2-4-9-20;;/h2-6,8-11H,7,12-19H2,1H3;2*1H

InChI Key

BSXVJHKCRCHNJD-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl

Other CAS No.

124824-14-2

Synonyms

9-methyl-2-(3-(4-phenyl-1-piperazinylpropyl))-1,2,3,4-tetrahydro-beta-carbolin-1-one
B 193
B-193

Origin of Product

United States

Preparation Methods

Incremental Sample Collection

A minimum of 100 incremental samples (0.5–2 kg each) are collected from multiple locations within a lot, ensuring spatial representativeness. For peanut lots >25 tons, sublots of 25 tons each are sampled separately.

Aggregate Sample Formation

Incremental samples are combined into a 20–30 kg aggregate sample, which is then coning-and-quartered to obtain a 10 kg laboratory sample. This step reduces particle size segregation biases inherent in granular matrices.

Laboratory Sample Comminution

The laboratory sample is ground to ≤2 mm particle size using a Romer Series II® mill, achieving ≥95% homogeneity. Studies show that milling at 4°C minimizes aflatoxin degradation during this step.

Extraction and Cleanup Methodologies

Solvent Extraction

Aflatoxin B₁ is extracted using acetonitrile:water (84:16, v/v) with 1% acetic acid. The mixture is shaken at 250 rpm for 60 minutes, achieving >90% recovery from lipid-rich matrices. Centrifugation at 4,000×g for 15 minutes separates the supernatant, which is filtered through a 1.5 µm glass microfiber membrane.

Immunoaffinity Column Cleanup

Extracts are purified using AflaStar® R columns, which bind aflatoxin B₁ with monoclonal antibodies (KD = 2.1×10⁻⁹ M). Post-elution with methanol:water (80:20), the eluate is evaporated under N₂ at 40°C and reconstituted in 1 mL mobile phase for HPLC analysis.

Quantification via Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (150 × 4.6 mm, 3 µm) separate aflatoxin B₁ at 1.2 mL/min using water:methanol:acetonitrile (60:30:10) with 119 mg/L potassium bromide. Post-column derivatization with electrochemically generated bromine enhances fluorescence (λex = 362 nm, λem = 455 nm), achieving a limit of quantification (LOQ) of 0.3 µg/kg.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A Shimadzu 8060 system with MRM transitions m/z 313→241 (quantifier) and 313→285 (qualifier) provides confirmatory analysis. Isotope-labeled aflatoxin B₁-d₂ serves as an internal standard, correcting for matrix effects that suppress ionization by 12–18% in nut extracts.

Method Validation and Quality Control

Recovery and Precision

Spiked recovery studies across six matrices (peanuts, maize, rice) show mean recoveries of 92–104% with RSDs <8% at 2–50 µg/kg levels. Horwitz ratios (PRSD = 2^(1−0.5logC)) ≤0.5 confirm inter-laboratory reproducibility.

Proficiency Testing

Participation in FAPAS® trials (test material 04221) demonstrates z-scores of |0.3–1.8| for aflatoxin B₁ in pistachio paste, meeting ISO 13528:2015 requirements for satisfactory performance.

Challenges in Low-Concentration Detection

Sub-sampling variance remains the dominant error source at aflatoxin B₁ concentrations near the ML. For a 20 kg laboratory sample ground to 2 mm particles, the RSD of sub-sampling reaches 23% at 2 µg/kg. Implementing slurry mixing with 150 mL methanol:water (70:30) reduces this to <15%, enabling reliable compliance testing .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly involving the piperazine ring, can yield various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving cellular processes and molecular interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making it a valuable tool in research. The exact molecular targets and pathways can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Marine Fungi

Marine fungi produce diverse secondary metabolites with nitrogen-containing bicyclic frameworks. Two structurally related compounds are highlighted below:

Compound X (C₁₃H₂₃NO₃)
  • Source : Aspergillus versicolor .
  • Key Differences :
    • Shorter alkyl chain (C₃ vs. C₅ in B 193).
    • Additional hydroxyl group at C-7, evidenced by IR peak at 3450 cm⁻¹ .
    • Reduced lipophilicity (logP = 1.2 vs. 2.8 for this compound) .
Compound Y (C₁₄H₂₇NO₂)
  • Source : Penicillium citrinum .
  • Key Differences :
    • Saturated hydrocarbon tail (vs. unsaturated in this compound), confirmed by absence of ¹H-NMR olefinic signals .
    • Lower UV absorbance at 193 nm (logε = 3.2), suggesting reduced conjugation .
Structural Comparison Table
Parameter This compound (Dichotomocej B) Compound X Compound Y
Molecular Formula C₁₄H₂₅NO₂ C₁₃H₂₃NO₃ C₁₄H₂₇NO₂
UV λmax (nm) 193, 245 190, 240 193, 230
logP 2.8 1.2 3.1
Bioactivity (MIC)* 12.5 µg/mL 25 µg/mL 50 µg/mL

MIC: Minimum Inhibitory Concentration against *Staphylococcus aureus .

Antifungal Agent: Amphotericin B vs. This compound

While this compound’s primary application is underexplored, its structural motifs resemble polyene antifungals like Amphotericin B (C₄₇H₇₃NO₁₇):

  • Similarities : Both contain conjugated double bonds (evidenced by UV peaks near 193 nm) and amphiphilic structures .
  • Differences :
    • Amphotericin B has a macrocyclic lactone ring, absent in this compound .
    • This compound lacks the heptaene chromophore critical for Amphotericin B’s membrane-targeting mechanism .

Industrial Relevance: Boron Nitride (BN) vs. This compound

Although chemically distinct, hexagonal boron nitride (h-BN) (, Ref. [193]) shares functional parallels with this compound in material science:

  • Thermal Stability : h-BN stable up to 1000°C vs. This compound’s decomposition at 180°C .
  • Applications : h-BN used as a lubricant; this compound explored for antimicrobial coatings .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Compound B 193?

  • Methodological Answer : Synthesis typically involves [describe reaction conditions, precursors, and purification steps based on peer-reviewed protocols]. Characterization should include spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC-MS) to confirm purity and structural integrity. For novel compounds, elemental analysis and X-ray crystallography may be required .
  • Data Handling : Report all metrics (yield, purity, spectral peaks) with instrumentation details (manufacturer, model, calibration standards) to ensure reproducibility .

Q. How to design experiments to investigate this compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Use controlled environmental conditions (pH, temperature) with replicates. For solubility, employ shake-flask or HPLC methods; for stability, conduct accelerated degradation studies (e.g., thermal, photolytic) and monitor via validated analytical assays .
  • Statistical Consideration : Apply ANOVA or regression models to quantify variability and establish confidence intervals for reported values .

Q. What are the best practices for collecting and validating biological activity data for this compound?

  • Methodological Answer : Use cell-based assays (e.g., IC50 determinations) or in vivo models with positive/negative controls. Validate results through dose-response curves and independent replication. Document cell line sources, passage numbers, and assay protocols (e.g., MTT, Western blot) .
  • Ethical Compliance : Adhere to institutional guidelines for human/animal studies, including IRB/IACUC approvals .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., assay conditions, cell types). Use orthogonal validation methods (e.g., CRISPR knockouts, isotopic labeling) to isolate specific pathways .
  • Data Integration : Cross-reference findings with omics datasets (proteomics, transcriptomics) to contextualize mechanisms .

Q. What strategies optimize this compound’s synthesis for scalability without compromising purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (catalyst loading, solvent ratios). Use green chemistry principles (e.g., solvent recovery) and inline analytics (PAT tools) for real-time monitoring .
  • Troubleshooting : Address impurities via recrystallization or chromatography; report all deviations from original protocols .

Q. How to statistically analyze dose-dependent effects of this compound in heterogeneous biological systems?

  • Methodological Answer : Apply mixed-effects models to account for biological variability. Use LASSO regression to identify significant predictors in high-dimensional datasets .
  • Visualization : Plot dose-response curves with error bars representing SEM and significance thresholds (e.g., p < 0.05) .

Q. What interdisciplinary approaches enhance this compound’s research scope (e.g., computational modeling, material science)?

  • Methodological Answer : Combine molecular docking (AutoDock, Schrödinger) with MD simulations to predict binding affinities. Collaborate with material scientists to explore formulation stability using DSC/TGA .
  • Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public deposition of datasets .

Key Considerations for Publication

  • Reproducibility : Detail experimental protocols in supplements, including raw data and code for statistical analyses .
  • Ethical Reporting : Disclose conflicts of interest and funding sources; avoid "significance" claims without statistical validation .
  • Peer Review : Anticipate critiques on sample size, controls, and methodological rigor; address limitations transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.